molecular formula C20H22N4O2 B2874175 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-ethoxybenzyl)nicotinamide CAS No. 1359409-33-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-ethoxybenzyl)nicotinamide

Cat. No. B2874175
CAS RN: 1359409-33-8
M. Wt: 350.422
InChI Key: BGHJCGYBNFTPNA-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-ethoxybenzyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Anticancer Activity

The compound has shown potential in the development of anticancer agents. Copper (II) complexes containing similar pyrazole moieties have been identified to exhibit significant cytotoxicity against various human cancer cell lines . These complexes can induce apoptosis and cell cycle arrest, suggesting that our compound of interest could be explored for similar anticancer properties.

Pharmaceutical Intermediates

Compounds with the pyrazole structure are often used as intermediates in pharmaceutical synthesis . The specific functionalities present in our compound suggest it could be valuable in the synthesis of novel therapeutic agents, particularly those targeting cellular signaling pathways.

Antimalarial Activity

Derivatives of pyrazole compounds have been utilized in the synthesis of molecules with antimalarial activities . The structural features of our compound could be modified to enhance its interaction with malaria parasite enzymes, potentially leading to new antimalarial drugs.

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-26-18-8-5-16(6-9-18)12-22-20(25)17-7-10-19(21-13-17)24-15(3)11-14(2)23-24/h5-11,13H,4,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHJCGYBNFTPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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